Ethyl (2-hydroxyphenyl)acetate

Catalog No.
S1483485
CAS No.
41873-65-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2-hydroxyphenyl)acetate

CAS Number

41873-65-8

Product Name

Ethyl (2-hydroxyphenyl)acetate

IUPAC Name

ethyl 2-(2-hydroxyphenyl)acetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3

InChI Key

XTRBBJJVAIWTPL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=CC=C1O

Synonyms

2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1O

Ethyl (2-hydroxyphenyl)acetate

is a chemical compound with the molecular formula C10H12O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of Ethyl (2-hydroxyphenyl)acetate is in the preparation of Acetate-Based Ionic Liquids (AcILs) . AcILs are a kind of typical carboxylate-based ILs, displaying excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

The preparation methods of AcILs include one- and two-step synthesis . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

    Organic Synthesis Intermediate

    Ethyl (2-hydroxyphenyl)acetate can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .

    Preparation of Anti-inflammatory Agents

    Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being synthesized.

Ethyl (2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O3C_{10}H_{12}O_{3} and a molecular weight of approximately 180.20 g/mol. It features an ethyl ester group attached to a phenolic structure, specifically with a hydroxyl group positioned ortho to the ester group. This unique arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .

Typical for esters and phenolic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-hydroxyphenylacetic acid and ethanol:
    Ethyl 2 hydroxyphenyl acetate+H2O2 hydroxyphenylacetic acid+Ethanol\text{Ethyl 2 hydroxyphenyl acetate}+H_2O\rightarrow \text{2 hydroxyphenylacetic acid}+\text{Ethanol}
  • Esterification: It can react with carboxylic acids to form new esters.
  • Transesterification: Ethyl (2-hydroxyphenyl)acetate can react with alcohols to form different alkyl esters.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative under appropriate conditions .

Research indicates that ethyl (2-hydroxyphenyl)acetate possesses anti-inflammatory properties. It serves as a synthetic intermediate for developing novel anti-inflammatory agents. Its structural characteristics allow it to interact with biological systems, potentially influencing various pathways related to inflammation and pain management . Additionally, it has been noted for its high gastrointestinal absorption and ability to permeate biological membranes, suggesting potential bioavailability in therapeutic applications .

Several methods exist for synthesizing ethyl (2-hydroxyphenyl)acetate:

  • Direct Esterification: Reacting 2-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst.
    2 hydroxyphenylacetic acid+EthanolH2SO4Ethyl 2 hydroxyphenyl acetate+H2O\text{2 hydroxyphenylacetic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 hydroxyphenyl acetate}+H_2O
  • Acetate-Based Ionic Liquids: Ethyl (2-hydroxyphenyl)acetate can also be synthesized as a part of ionic liquid preparation through one- or two-step synthesis methods, which involve more complex reaction conditions .
  • Alkali Metal Hydroxide Method: A method involves treating (2-chlorophenyl)acetic acid with sodium hydroxide in an organic solvent at elevated temperatures, followed by extraction processes to yield the desired product .

Ethyl (2-hydroxyphenyl)acetate finds various applications:

  • Intermediate in Organic Synthesis: It is used in synthesizing other chemical compounds, particularly those with medicinal properties.
  • Flavoring Agent: Due to its pleasant aroma, it may be utilized in food and fragrance industries.
  • Potential Therapeutic Agent: Its anti-inflammatory properties suggest potential uses in pharmaceuticals targeting inflammation-related conditions .

Studies on ethyl (2-hydroxyphenyl)acetate have shown its interactions with biological systems, particularly regarding its absorption and metabolism. It is noted for being a substrate for certain transport proteins but does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug development. Its ability to cross biological membranes suggests that it could be effectively utilized in therapeutic formulations aimed at systemic delivery .

Several compounds share structural similarities with ethyl (2-hydroxyphenyl)acetate. Here are some notable comparisons:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetateC13H18O30.98Contains an ethyl substitution on the phenolic ring.
Methyl 2-(2-hydroxyphenyl)acetateC9H10O30.95Methyl instead of ethyl group; potentially different solubility and volatility characteristics.
Ethyl 2-(2-methoxyphenyl)acetateC11H14O30.93Contains a methoxy group which may influence reactivity differently than hydroxyl groups.
Methyl 2-(4-hydroxy-3-methylphenyl)acetateC10H12O30.93Methyl substitution on the phenolic ring; structural variations could affect biological activity.
tert-Butyl 2-(2-hydroxyphenyl)acetateC12H18O30.91Bulky tert-butyl group may influence steric hindrance and solubility properties .

Ethyl (2-hydroxyphenyl)acetate stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, which may enhance its reactivity and biological interactions compared to other similar compounds.

XLogP3

1.5

Other CAS

41873-65-8

Wikipedia

Ethyl (2-hydroxyphenyl)acetate

Dates

Modify: 2023-09-18

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